Boc-Val-Ala-OH
Description
General Significance of N-Protected Amino Acids and Dipeptides in Organic Synthesis
N-protected amino acids and dipeptides are fundamental building blocks in organic synthesis, especially in the construction of peptide chains. The introduction of an N-terminal protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent unwanted reactions at the amino group during coupling procedures. This selective masking allows for the activation and reaction of the carboxyl group with the amino group of another amino acid or peptide, facilitating the formation of a specific peptide bond. libretexts.orgpearson.com
Dipeptides, as molecules composed of two amino acids linked by a peptide bond, represent the simplest form of peptides. taylorandfrancis.comwikipedia.orgnumberanalytics.com They are not only the initial step in the increasing complexity towards proteins but also possess diverse physiological functions and commercial significance. taylorandfrancis.comwikipedia.orgnumberanalytics.com Utilizing protected dipeptides, rather than coupling individual protected amino acids sequentially, can sometimes offer advantages in synthesis, such as potentially improved solubility or more efficient coupling steps, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgmdpi.com N-protected amino acids and dipeptides are also valuable as chiral ligands in metal-catalyzed reactions, contributing to enantioselective synthesis. wikipedia.org
Role of N-tert-Butyloxycarbonyl-Valyl-Alanine as a Pivotal Building Block
Boc-Val-Ala-OH (N-tert-Butyloxycarbonyl-L-Valyl-L-Alanine) is recognized as a pivotal building block in the synthesis of longer peptide sequences and peptidomimetics. broadpharm.commedchemexpress.com Its structure contains the hydrophobic dipeptide sequence Val-Ala, which can be relevant in the context of protein structure and interactions, such as beta-sheet formation. researchgate.net
The Boc group on the N-terminus provides a labile protecting group that can be selectively removed under mild acidic conditions, revealing the free amine for subsequent coupling reactions. broadpharm.com The free carboxylic acid at the C-terminus allows for its activation and reaction with the amino group of another amino acid or a peptide attached to a solid support or in solution. This makes this compound suitable for both solution-phase and solid-phase peptide synthesis strategies.
Research findings highlight the utility of the Val-Ala sequence in specific applications. For instance, the Val-Ala sequence has been incorporated into cleavable linkers for Antibody-Drug Conjugates (ADCs). broadpharm.comglpbio.com These linkers are designed to be stable in circulation but efficiently cleaved by lysosomal proteolytic enzymes within target cells, releasing the cytotoxic payload. broadpharm.com The stability of the Val-Ala sequence in human plasma while being susceptible to enzymatic cleavage by lysosomal enzymes makes it a potent strategy in ADC linker design. broadpharm.com
Furthermore, protected dipeptides containing Val and Ala residues have been investigated in studies related to self-assembly and amyloidogenesis, demonstrating their ability to form ordered supramolecular structures like parallel beta-sheets in the crystalline form. researchgate.net
The use of Boc-protected amino acids and dipeptides, including this compound, in conjunction with techniques like microwave-assisted solid-phase synthesis in aqueous media is also being explored to develop more environmentally friendly synthetic routes. mdpi.com
Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₅ | broadpharm.commedchemexpress.com |
| Molecular Weight | 288.3 g/mol | broadpharm.commedchemexpress.com |
| CAS Number | 70396-18-8 | broadpharm.commedchemexpress.com |
| Appearance | Solid (White to off-white) | medchemexpress.com |
| Solubility (DMSO) | 100 mg/mL (346.81 mM, requires sonication) | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCSPANXVQYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Patterns
N-terminal tert-Butyloxycarbonyl Group Chemistry
The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function in organic synthesis, particularly in peptide chemistry. Its lability under acidic conditions is a key feature enabling controlled deprotection.
Acid-Labile Deprotection Mechanisms and Optimized Conditions
The Boc group is characterized by its acid lability, allowing for its removal under acidic conditions. The generally accepted mechanism for Boc deprotection under acidic conditions involves the formation of carbon dioxide and a tert-butyl cation. researchgate.net This cleavage is typically carried out using strong or mild organic or inorganic acids. Trifluoroacetic acid (TFA) is a commonly employed reagent for Boc deprotection, often used in concentrations ranging from 25% to 50% in a solvent like dichloromethane (B109758) (DCM). ub.edu The use of scavengers, such as thiophenol, can be important during deprotection to react with the generated tert-butyl cation and prevent unwanted side reactions, such as alkylation of sensitive functional groups on the peptide chain or resin. organic-chemistry.orgsigmaaldrich.com
Optimized conditions for Boc deprotection can vary depending on the specific peptide sequence and the presence of other acid-sensitive functional groups. For instance, in solid-phase peptide synthesis (SPPS), the optimal cleavage conditions are highly dependent on the individual amino acid residues, their number and sequence, the side-chain protecting groups, and the type of linker attached to the resin. sigmaaldrich.com Water can also mediate catalyst-free deprotection of N-Boc groups in various amines at elevated temperatures, offering a simple and eco-friendly alternative. researchgate.net
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
The acid lability of the Boc group makes it suitable for orthogonal protection strategies in multi-step synthesis, particularly in the synthesis of complex peptides or organic molecules containing multiple functional groups requiring differential protection. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. iris-biotech.de
The Boc group is orthogonal to base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and palladium-labile protecting groups like allyloxycarbonyl (Alloc). ub.eduorganic-chemistry.org This allows for stepwise deprotection and coupling reactions. For example, in Fmoc-based SPPS, the Fmoc group is removed using a base (e.g., piperidine), while Boc-protected side chains remain intact and are typically removed later using acid. iris-biotech.denih.gov Conversely, in Boc-based SPPS, the Boc group is removed with acid, while benzyl-type permanent protecting groups are removed with stronger acids like HF or trifluoromethanesulfonic acid. ub.edu However, it's noted that Boc and benzyl (B1604629) groups are not truly orthogonal as both are acid-sensitive, although they require different acid strengths for removal. iris-biotech.de
C-terminal Carboxylic Acid Activation for Amide Bond Formation
The free carboxylic acid at the C-terminus of Boc-Val-Ala-OH is a reactive handle for the formation of amide bonds, a fundamental reaction in peptide synthesis and the construction of various organic molecules. Amide bond formation typically involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. luxembourg-bio.comuantwerpen.beresearchgate.net
Various coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a good leaving group. luxembourg-bio.com Common coupling agents used with Boc-protected amino acids in peptide synthesis include HATU, PyBOP, and EDC. HATU is often reported to provide superior yields in solid-phase peptide synthesis. The activation process can involve the formation of active esters or anhydrides which then react with the amine. luxembourg-bio.comuantwerpen.be
The principle of amide coupling involves the reaction of an activated carboxylic acid with an amine. researchgate.net This reaction is a cornerstone of peptide assembly and is widely used in organic synthesis. uantwerpen.beresearchgate.net
Application as Chiral Ligands in Asymmetric Catalysis
Chiral amino acid derivatives, including Boc-protected dipeptides like this compound, can serve as chiral ligands in asymmetric catalysis. These ligands can induce enantioselectivity in various chemical transformations, leading to the formation of chiral products with a preference for one enantiomer over the other.
Palladium-Catalyzed Enantioselective C-H Activation
Boc-protected amino acids, such as Boc-Val-OH and Boc-Ala-OH, have been utilized as chiral ligands in palladium-catalyzed enantioselective C-H activation reactions. nih.govrsc.orgsnnu.edu.cn These reactions enable the direct functionalization of C-H bonds, offering efficient routes to complex molecules.
Boc-Val-OH, a related compound, has been shown to be an efficient chiral ligand in Pd(II)-catalyzed enantioselective C-H activation, particularly in reactions involving the annulation of N,N-substituted aminomethyl ferrocene (B1249389) derivatives with diarylethynes, yielding planar chiral ferrocenes with high enantioselectivity. rsc.orgsnnu.edu.cnbeilstein-journals.org Studies have investigated the effect of the amino acid side chain on the enantioselectivity and yield in these reactions, with bulky side chains like valine often leading to higher enantiomeric excess. nih.gov
While Boc-Val-OH has been more extensively studied as a ligand in these specific reactions, the principle of using Boc-protected amino acids as chiral ligands in palladium-catalyzed C-H activation is established. rsc.orgsnnu.edu.cn Boc-Ala-OH has also been reported as a ligand in Pd-catalyzed reactions, including enantioselective C-H activation for meta-acetoxylation and olefination. In some palladium-catalyzed C-H functionalization reactions, Boc-Val-OH has demonstrated superior performance compared to Boc-Ala-OH in terms of yield or enantioselectivity, highlighting the influence of the amino acid side chain. nih.gov
Participation in Photoredox Catalysis Reactions
Boc-protected amino acids have also been explored for their participation in photoredox catalysis reactions. These reactions utilize light energy in conjunction with a photocatalyst to facilitate chemical transformations.
While direct examples of this compound as a photocatalyst or ligand in photoredox catalysis were not prominently found, related Boc-protected amino acids like Boc-Val-OH have been reported in the context of photoredox reactions. For instance, Boc-Val-OH has been used as a substrate in photoredox decarboxylative sp3-sp2 cross-coupling reactions with aryl halides. hepatochem.comdlut.edu.cn These reactions, often catalyzed by a combination of a photocatalyst and a transition metal catalyst (e.g., iridium and nickel), allow for the formation of C-C bonds through the removal of the carboxylic acid group. hepatochem.comdlut.edu.cn
The involvement of Boc-protected amino acids in photoredox catalysis, particularly in decarboxylative couplings, demonstrates their potential in light-driven synthetic methodologies. dlut.edu.cn Although the specific role of this compound in photoredox catalysis requires further dedicated investigation, the reactivity observed with related Boc-protected amino acids suggests potential applications in this area.
Functionalization for Bioconjugation and Drug Delivery Systems
Design and Cleavage Mechanisms of Antibody-Drug Conjugate (ADC) Linkers
The design of Val-Ala-based linkers for ADCs centers on achieving a balance between stability in circulation and efficient release within the target cell. Val-Ala linkers exhibit enhanced stability in human plasma, contributing to a reduced risk of premature drug release compared to some earlier peptide linkers. fishersci.co.ukdntb.gov.uanewdrugapprovals.org This stability is attributed to their design as substrates for specific lysosomal proteolytic enzymes that have low activity in systemic circulation. dntb.gov.ua
A key advantage of the Val-Ala linker is its relatively higher hydrophilicity compared to other dipeptide linkers like Val-Citrulline (Val-Cit). dntb.gov.uaresearchgate.net This increased hydrophilicity can be beneficial when conjugating highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, as it helps to mitigate aggregation and precipitation issues that can arise with more hydrophobic linkers. dntb.gov.uaresearchgate.net The design also allows for the achievement of higher drug-to-antibody ratios (DARs) without significant aggregation, with reported DARs as high as 7.4. researchgate.netnewdrugapprovals.orguni.lu The Boc protecting group in this compound can be removed under mild acidic conditions, yielding a free amine that can be used for further conjugation steps during linker synthesis. fishersci.co.uk
The primary mechanism of cleavage for Val-Ala linkers in ADCs is enzymatic hydrolysis mediated by lysosomal proteases. Upon internalization of the ADC into target cells via antibody-antigen binding and endocytosis, the conjugate is trafficked to the lysosomes. dntb.gov.uaresearchgate.net Within the lysosomal compartment, enzymes such as Cathepsin B recognize and cleave the Val-Ala peptide bond. uni.lu This enzymatic cleavage releases the cytotoxic payload, either directly or indirectly through the action of a self-immolative spacer.
Often, a self-immolative spacer, such as para-aminobenzyl alcohol (PAB), is incorporated between the Val-Ala dipeptide and the drug payload. dntb.gov.ua Following the proteolytic cleavage of the Val-Ala sequence by lysosomal enzymes, the self-immolative spacer undergoes a spontaneous chemical rearrangement, typically a 1,6-elimination for PAB-based linkers. dntb.gov.ua This elimination event triggers the release of the free, active drug molecule at the site of action within the lysosome. dntb.gov.ua
Conformational Analysis and Spectroscopic Characterization in Peptide Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govresearchgate.net It provides information on the electronic environment of individual atoms, allowing for a detailed conformational analysis and assessment of sample purity.
For Boc-Val-Ala-OH, ¹H and ¹³C NMR spectra would be used to confirm its chemical structure and purity. The chemical shifts of the protons and carbons are sensitive to their local environment and can provide insights into the peptide's conformational preferences. researchgate.net The ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc protecting group, the valine and alanine (B10760859) side chains, and the amide and alpha-protons of the peptide backbone.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (t-butyl) | ~1.45 | Singlet |
| Val-CαH | ~4.0-4.3 | Doublet of doublets or Multiplet |
| Val-CβH | ~2.1-2.3 | Multiplet |
| Val-CγH₃ | ~0.9-1.0 | Doublet |
| Ala-CαH | ~4.3-4.5 | Multiplet |
| Ala-CβH₃ | ~1.3-1.4 | Doublet |
| Amide NH | ~5.0-8.0 | Broad singlet or doublet |
Note: Expected shifts are based on typical values for Boc-protected amino acids and peptides and may vary depending on the solvent and other experimental conditions. spectrabase.comchemicalbook.com
Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbonyl carbons are particularly sensitive to the peptide's conformation and hydrogen bonding. researchgate.netmdpi.comresearchgate.net
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Boc C=O | ~155-157 |
| Boc C(CH₃)₃ | ~80 |
| Boc C(CH₃)₃ | ~28 |
| Val Cα | ~58-60 |
| Val Cβ | ~30-32 |
| Val Cγ | ~18-20 |
| Ala Cα | ~49-51 |
| Ala Cβ | ~17-19 |
| Peptide C=O (Val) | ~171-173 |
| Carboxyl C=O (Ala) | ~174-176 |
Note: Expected shifts are based on typical values for Boc-protected amino acids and peptides and may vary depending on the solvent and other experimental conditions. mdpi.comudel.edu
Advanced NMR techniques, such as 2D NMR (e.g., COSY, NOESY), can be used to establish through-bond and through-space correlations between protons, which are essential for determining the peptide's conformation in solution. mdpi.com For instance, Nuclear Overhauser Effect (NOE) data can provide distance constraints between protons that are close in space, helping to define the peptide's three-dimensional structure. researchgate.net
Infrared (IR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by probing the vibrational modes of the peptide backbone. mtoz-biolabs.comresearchgate.net The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative. lew.rorsc.org The amide I band, arising mainly from the C=O stretching vibration of the peptide bond, is highly sensitive to the peptide's secondary structure. The amide II band results from the N-H bending and C-N stretching vibrations.
For a small dipeptide like this compound, the IR spectrum can reveal information about intramolecular and intermolecular hydrogen bonding. The presence of hydrogen bonds can cause a shift in the frequency and a broadening of the amide bands. researchgate.net
Characteristic IR Absorption Bands for Peptides:
| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Secondary Structure |
|---|---|---|
| Amide A (N-H stretch) | ~3300 | General for peptides |
| Amide I (C=O stretch) | 1650-1660 | α-helix |
| 1620-1640 | β-sheet | |
| 1660-1695 | β-turn | |
| ~1640-1650 | Random coil | |
| Amide II (N-H bend, C-N stretch) | ~1540-1550 | α-helix |
| ~1520-1540 | β-sheet |
Note: These are general ranges and can be influenced by the specific peptide sequence, solvent, and aggregation state. rsc.org
In the solid state, this compound may exhibit sharper bands corresponding to a more defined conformation, while in solution, band broadening may occur due to a more dynamic conformational ensemble and interactions with the solvent. researchgate.net
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.govphotophysics.comlibretexts.org In peptide and protein research, CD spectroscopy is widely used to assess the secondary structure. nih.gov
The chirality of the constituent amino acids (L-valine and L-alanine in this case) will also contribute to the CD spectrum, providing a means to confirm the stereochemical integrity of the peptide. nih.gov The sign and magnitude of the CD bands are dependent on the spatial arrangement of the chromophores within the chiral environment of the molecule. photophysics.com
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. rsc.orgrsc.org VCD spectroscopy provides detailed information about the stereochemistry and conformational properties of chiral molecules in solution. rsc.org
A key application of VCD in peptide research is the study of solute-solvent interactions and their effect on peptide conformation. nih.govrsc.orgresearchgate.net The conformational preferences of peptides are strongly influenced by hydrogen bonding, both intramolecularly and with the surrounding solvent molecules. nih.govresearchgate.net VCD spectra are highly sensitive to these interactions.
By recording the VCD spectra of this compound in different solvents, one can gain insights into how the solvent environment modulates its conformational ensemble. rsc.orgresearchgate.net For instance, in a non-polar solvent, intramolecular hydrogen bonds might be favored, leading to a more compact conformation. In a polar, hydrogen-bonding solvent, these intramolecular interactions may be disrupted in favor of hydrogen bonds with the solvent, resulting in a more extended conformation. nih.gov
Advanced Mass Spectrometry in Peptide Characterization
Mass spectrometry is an indispensable tool for the characterization of peptides, providing accurate molecular weight determination and sequence information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides and other biomolecules. nih.gov It allows for the generation of intact molecular ions from solution, enabling precise molecular weight determination. For this compound (C₁₃H₂₄N₂O₅), the expected monoisotopic mass is approximately 288.17 g/mol . ESI-MS would be used to confirm this molecular weight.
Tandem mass spectrometry (MS/MS) is employed to obtain structural information through collision-induced dissociation (CID) of the molecular ion. nih.gov The fragmentation of peptides in the gas phase typically occurs at the amide bonds, leading to the formation of b- and y-type fragment ions. The analysis of these fragment ions allows for the determination of the amino acid sequence.
For this compound, a characteristic fragmentation pattern would be expected. A prominent initial fragmentation would be the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) from the protonated molecule. nih.govresearchgate.net Subsequent fragmentation would lead to the formation of b₁ (from the N-terminus) and y₁ (from the C-terminus) ions, confirming the Val-Ala sequence.
Predicted ESI-MS Fragmentation of [this compound + H]⁺:
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 289.18 |
| [M+H-C₄H₈]⁺ | Loss of isobutylene | 233.12 |
| [M+H-Boc]⁺ | Loss of the Boc group | 189.11 |
| b₁ | Boc-Val | 202.14 |
| y₁ | H-Ala-OH | 90.05 |
Note: m/z values are calculated for the monoisotopic masses. uab.edu
This detailed fragmentation analysis provides unambiguous confirmation of the identity and sequence of this compound.
X-Ray Diffraction for Solid-State Conformational Studies
X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For peptides like this compound, single-crystal XRD can provide unambiguous data on bond lengths, bond angles, and torsion angles, defining its solid-state conformation. This information is critical for understanding inherent structural preferences and packing forces within the crystal lattice.
These studies underscore the power of XRD to reveal how subtle changes in a peptide sequence or stereochemistry can dictate its solid-state architecture, which is fundamental for rational drug design and materials science.
Table 1: Example Crystallographic Data for a Related Peptide (Boc-Val-Ala-Leu-(D)Ala-OMe) nih.gov
| Parameter | Value |
|---|---|
| Space Group | P2(1) |
| a (Å) | 9.683 |
| b (Å) | 17.355 |
| c (Å) | 18.187 |
| β (°) | 95.84 |
| Volume (ų) | 3040 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Modeling of Conformational Landscapes
Computational modeling serves as a powerful complement to experimental techniques, offering a dynamic view of peptide behavior and allowing for the exploration of conformational landscapes that may be inaccessible to solid-state methods. nih.gov
Molecular Mechanics and Density Functional Theory (DFT) Calculations for Conformer Optimization
Molecular mechanics (MM) and Density Functional Theory (DFT) are computational methods used to predict and analyze the geometries and relative energies of different peptide conformers. MM force fields use classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates, making it efficient for exploring a wide range of conformations. nih.govyoutube.com DFT, a quantum mechanical method, provides more accurate electronic structure information and is often used to refine the geometries and energies of low-energy conformers identified by MM. For a dipeptide like this compound, these calculations can predict the most stable arrangements of the backbone and side chains, identifying key dihedral angles (phi, psi) that define its shape.
Molecular Dynamics (MD) Simulations in Explicit Solvent Environments
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the surrounding environment. nih.gov When performed in an explicit solvent (e.g., a box of water molecules), MD simulations offer a realistic representation of a peptide's behavior in solution. youtube.comnjit.edu Studies on the alanine dipeptide, a fundamental model for peptide behavior, have used MD simulations to map its conformational profile in various solvents. nih.gov These simulations show that the peptide does not exist in a single state but rather as an ensemble of conformations, with the populations of structures like the polyproline II (PII), right-handed α-helix (αR), and extended (C5) conformations changing based on the solvent. nih.govupc.edu Such simulations are crucial for understanding how this compound would behave in a biological or aqueous environment.
Table 2: Predominant Conformations of Alanine Dipeptide in Different Solvents from MD Simulations nih.gov
| Solvent | Most Populated Conformation | Second Most Populated | Third Most Populated |
|---|---|---|---|
| Chloroform (B151607) | C7eq | C5 | - |
| Water | PII (~60%) | αR (~26%) | C5 (~10%) |
| DMSO | PII (~50%) | αR (~25%) | C5 (~13%) |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Patterns
Hydrogen bonds are primary drivers of peptide structure. Computational models are adept at identifying and quantifying both intramolecular (within the peptide) and intermolecular (between peptide and solvent) hydrogen bonds. Intramolecular hydrogen bonds, such as those forming β-turns or γ-turns, can lead to compact, folded conformations. rsc.org It is hypothesized that such bonds can shield polar groups, which may be a factor in improving membrane permeability. rsc.org Intermolecular hydrogen bonds with solvent molecules, primarily water, are critical for stabilizing extended conformations. mdpi.comnih.gov Analysis of the crystal structure of related peptides like Boc-Val-Ala-Leu-(D)Ala-OMe shows the importance of intermolecular C-H···O hydrogen bonds in stabilizing its β-sheet structure in the solid state. nih.gov MD simulations can track the formation and breaking of these bonds over time, revealing their role in conformational transitions.
Analysis of Solvent Effects on Peptide Conformational Preferences
The surrounding solvent has a profound impact on the conformational equilibrium of a peptide. aps.orgfrontiersin.org Solvents can alter the balance of intramolecular versus intermolecular interactions, leading to dramatic shifts in structure. ub.edu Computational studies, particularly MD simulations, are ideal for investigating these effects. For example, simulations of the alanine dipeptide show that non-polar solvents like chloroform favor compact, internally hydrogen-bonded structures (C7eq), whereas polar, protic solvents like water and methanol (B129727) stabilize more extended conformations (PII) that can maximize hydrogen bonding with the solvent. nih.gov This differential behavior is critical for understanding how this compound might adopt different shapes in different environments, from a non-polar lipid membrane to the aqueous cytosol.
Investigation of Secondary Structural Motifs and Stereochemical Integrity
The combination of spectroscopic and computational methods allows for a thorough investigation of secondary structural elements and the preservation of stereochemistry. For a short dipeptide like this compound, the relevant motifs are typically turns (β- or γ-turns) or extended strands. The crystal structure of the related tetrapeptide Boc-Val-Ala-Leu-(D)Ala-OMe revealed an antiparallel β-sheet arrangement, demonstrating the propensity of the Val-Ala sequence to participate in such structures. nih.gov
Maintaining stereochemical integrity is paramount in peptide science. The biological activity of peptides is highly dependent on the specific chirality (L- or D-form) of their constituent amino acids. Research on opioid peptides has shown that simply changing L-Ala to D-Ala in a sequence can drastically alter its solid-state packing and conformational preferences, which in turn affects its biological function. nih.gov Computational methods can help confirm that modeled structures retain the correct stereochemistry, while experimental techniques like XRD provide definitive proof of stereochemical configuration in the solid state.
Beta-Turn Induction and Stabilization
In peptide research, the dipeptide sequence Val-Ala is studied for its role in the formation of reverse turns, particularly beta-turns. These structures are crucial for the folding of polypeptide chains. The conformational preferences of peptides incorporating this sequence are often evaluated using techniques like variable-temperature NMR experiments. Beta-turns are typically stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of a residue (i) and the NH proton of the residue at position i+3.
In studies of model tetrapeptides designed to assess beta-turn induction, the influence of different amino acid side chains is critical. For instance, in tetrapeptide models with the structure Boc-Xaa-Yaa-Zaa-NHMe, the temperature coefficient of the amide protons in NMR spectroscopy can indicate their involvement in hydrogen bonding. A low-temperature coefficient suggests the proton is shielded from the solvent and likely involved in an intramolecular H-bond, a hallmark of a stable beta-turn. While residues like glycine (B1666218) or alanine in the peptide sequence can readily support the formation of a stable β-turn, bulkier side chains can introduce conformational constraints. acs.orgnih.gov For peptides containing valine, the temperature coefficient for the NH proton can sometimes fall into an uncertainty range, suggesting a more complex or less stable hydrogen bonding environment compared to less sterically hindered residues. nih.gov The synthesis of such model peptides often involves the coupling of a Boc-protected amino acid, such as Boc-Ala-OH, to a growing peptide chain to systematically study these conformational effects. acs.orgnih.gov
Helical Conformation Development (e.g., 3₁₀-helix, C₁₂-helix, α,β-hybrid helices)
The this compound moiety is a fundamental building block, and its constituent amino acids, valine and alanine, are integral to the study of various helical structures in peptides. The conformational tendencies of these residues influence the development of specific helical motifs.
3₁₀-Helix: The 3₁₀-helix is a common secondary structure characterized by a hydrogen bond between a residue's carbonyl group and the amide group of the residue three positions ahead (i+3). explorationpub.com Peptides containing dehydrophenylalanine (ΔPhe) in combination with residues like Val and Ala have been extensively studied for their ability to form 3₁₀-helices. For example, the pentapeptide Boc-Gly-ΔZPhe-Leu-ΔZPhe-Ala-NHCH₃ adopts a 3₁₀-helical conformation stabilized by four intramolecular 4→1 type hydrogen bonds. nih.gov However, the sequence context is critical. In the peptide Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe, the presence of valine leads to a novel S-shaped flat beta-bend structure rather than the expected 3₁₀-helix, demonstrating how specific residue interactions can override general conformational preferences. nih.gov The transition from a 3₁₀-helix to the more stable α-helix is often dependent on the peptide chain length and the specific amino acid composition. explorationpub.comexplorationpub.com
C₁₂-Helix: In the realm of α,β-hybrid peptides, the Val residue has been shown to participate in the formation of backbone-expanded helices, such as the C₁₂-helix. Spectroscopic studies on oligopeptides with a repeating Aib-γ⁴(R)Val sequence, specifically Boc–[Aib–γ⁴(R)Val]n–OMe, have confirmed the development of C₁₂-helical structures. researchgate.net These helices are analogues of the 3₁₀-helices found in standard α-peptides. Evidence from NMR, IR, and CD spectroscopy supports the elongation of these intramolecularly hydrogen-bonded structures as the peptide chain extends. researchgate.net
| Technique | Observation | Inferred Structure | Reference Peptide Example |
|---|---|---|---|
| NMR | Sequential NiH–Ni+1H NOEs and solvent-shielded NH protons. | Local helical conformations (e.g., C₁₂-helix). | Boc–[Aib–γ⁴(R)Val]n–OMe |
| IR | Enhancement of hydrogen-bonded NH stretching bands (3343–3280 cm⁻¹). | Elongation of intramolecularly hydrogen-bonded structures. | Boc–[Aib–γ⁴(R)Val]n–OMe |
| CD | Negative maximum at ~206 nm and a positive maximum at ~225 nm. | Development of C₁₂-helical structures. | Boc–[Aib–γ⁴(R)Val]n–OMe |
| X-Ray Crystallography | Defined φ,ψ values (-65.1°, -22.8°) and 4→1 H-bonds. | 3₁₀-helix conformation. | Boc-Gly-ΔZPhe-Leu-ΔZPhe-Ala-NHCH₃ |
Beta-Sheet Arrangement and Self-Assembly Properties
Dipeptides protected at both the N- and C-termini, which are structurally similar to this compound, have been shown to form well-ordered supramolecular structures through self-assembly. Specifically, dipeptides homologous to the C-terminus of Alzheimer's Aβ peptide, such as Boc-Val-Val-OMe and Boc-Ile-Ala-OMe, crystallize into intermolecular hydrogen-bonded, parallel β-sheet structures. rsc.org
This self-assembly process can lead to distinct macroscopic morphologies. For example, while Boc-Val-Val-OMe self-assembles into a highly organized, two-ended spear-like architecture, the closely related Boc-Ile-Ala-OMe forms a hollow, hexagonal, tube-like structure in a methanol-water solvent mixture. rsc.org The formation of these ordered β-sheet structures is confirmed by various analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) and powder X-ray diffraction (PXRD) analyses support the presence of β-sheet secondary structures both in the solid state and in solution. rsc.org Furthermore, the ability of these self-assembled structures to bind with amyloid-specific dyes like Thioflavin T and Congo red provides additional evidence of their ordered, β-sheet-rich nature. rsc.org
The fundamental principle driving this phenomenon is the hierarchical self-assembly of peptides into β-sheet tapes, which then associate to form ribbons and ultimately mature into fibers. mdpi.com The specific sequence of amino acids, with their varying hydrophobicity and steric bulk, dictates the precise packing arrangement and intermolecular interactions, leading to the observed diversity in final morphology. nih.govmdpi.com
Stereochemical Control and Epimerization Studies in Peptide Coupling Reactions
In peptide synthesis, the coupling of a protected peptide acid like this compound to the N-terminus of another amino acid or peptide is a critical step where stereochemical integrity must be maintained. The C-terminal alanine residue of this compound is susceptible to epimerization (racemization at the α-carbon) during the activation of its carboxylic acid group. uni-kiel.de
This epimerization primarily occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activation of the carboxyl group, which is necessary for amide bond formation, also enhances the acidity of the Cα-proton. uni-kiel.de Abstraction of this proton by a base leads to the formation of the planar, achiral oxazolone (B7731731), which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.
The extent of epimerization is influenced by several factors, including the structure of the amino acids, the protecting groups, and the specific coupling reagents and conditions used. uni-kiel.denih.gov Various coupling strategies have been developed to minimize this side reaction. The use of carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in combination with additives is a common approach. uni-kiel.dersc.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are effective at suppressing epimerization by forming active esters that are less prone to oxazolone formation and react more rapidly with the amine component. uni-kiel.deuniurb.it
Studies have shown that optimizing the coupling reagent, solvent, and additives is crucial. For instance, using DIC with HOBt in a solvent like dichloromethane (B109758) has been identified as an effective combination for minimizing C-terminal epimerization during segment condensation. rsc.org Furthermore, the addition of certain metal ions, such as Cu²⁺, in conjunction with carbodiimides and HOBt, has been reported to provide excellent yields with negligible epimerization, even for challenging couplings. uniurb.it
| Strategy | Mechanism/Principle | Examples |
|---|---|---|
| Use of Additives | Forms active esters that are less prone to oxazolone formation and/or react faster with the amine component. | 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt). |
| Choice of Coupling Reagent | Different reagents have varying activation mechanisms and rates, affecting the lifetime of epimerization-prone intermediates. | Carbodiimides (DCC, DIC), Uronium salts (HATU, HBTU). |
| Solvent Selection | The polarity and properties of the solvent can influence reaction rates and the stability of intermediates. | Dichloromethane (DCM) is often preferred over Dimethylformamide (DMF) in some cases. |
| Metal Ion Catalysis | Simultaneous use of additives like HOBt and Cu²⁺ ions can suppress epimerization while maintaining high reaction yields. | CuCl₂ with EDC/HOBt. |
Strategic Applications in Peptide and Peptidomimetic Design
Building Blocks for Complex Peptide Synthesis
Preparation of Sterically Hindered or Aggregation-Prone Peptide Sequences
A significant hurdle in SPPS is the aggregation of the growing peptide chain on the solid support. peptide.com This phenomenon is particularly prevalent in sequences rich in hydrophobic residues like valine, alanine (B10760859), leucine, and isoleucine. sigmaaldrich.comrsc.org Peptide chain aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. peptide.comsigmaaldrich.com
Research findings on peptide aggregation:
Cause: Self-association of peptide chains via intermolecular hydrogen bonding, particularly in hydrophobic sequences. peptide.com
Consequences: Incomplete reactions, low yields, and failed syntheses. sigmaaldrich.com
Solution: Utilizing protected dipeptide building blocks to navigate difficult coupling steps and disrupt secondary structure formation during synthesis.
Convergent Synthesis of Oligopeptides and Polypeptides
Convergent synthesis is a powerful strategy for producing large peptides and small proteins. mdpi.com Unlike the traditional linear, one-by-one addition of amino acids, the convergent approach involves the synthesis of several smaller peptide fragments, which are then joined together. mdpi.comscripps.edu
Boc-Val-Ala-OH is an ideal building block for this methodology. It can be incorporated into a larger fragment which is synthesized and purified independently before being ligated to other fragments. This has several benefits:
Easier Purification: Smaller fragments are easier to purify than the full-length, often complex, polypeptide.
Higher Yields: The coupling of large, purified fragments is often more efficient than the stepwise elongation of a long chain, which can suffer from cumulative yield loss. mdpi.com
Table 1: Comparison of Peptide Synthesis Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Methodology | Stepwise, one-by-one addition of amino acids to a growing chain. | Synthesis of smaller, protected peptide fragments followed by their ligation. |
| Role of this compound | Used as two separate units (Boc-Val-OH and Boc-Ala-OH) added sequentially. | Used as a single dipeptide unit to build a larger fragment. |
| Key Advantage | Simplicity in automation and execution for shorter peptides. | Higher efficiency and purity for long or complex polypeptides. mdpi.com |
| Primary Challenge | Cumulative yield loss and increased risk of aggregation with chain length. peptide.com | Potential for poor solubility of large fragments and epimerization at the C-terminal residue during ligation. |
Rational Design of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and bioavailability. mdpi.comrsc.org The rational design of these molecules often involves modifying the peptide backbone, and dipeptides like this compound serve as foundational scaffolds for such modifications. nih.govchemrxiv.org
Incorporation into Hybrid Peptides (e.g., α,β- and αγ-hybrid systems)
Hybrid peptides incorporate non-natural amino acids, such as β- or γ-amino acids, into the peptide backbone. This alters the molecule's conformational preferences and renders it resistant to degradation by proteases. Research has shown that incorporating β-amino acids can induce stable secondary structures like helices and turns. researchgate.net
Starting with this compound, synthetic chemists can perform modifications to create an α,β-hybrid dipeptide. For instance, the α-alanine residue could be replaced with β-alanine through a multi-step synthetic route, yielding a Boc-Val-β-Ala-OH building block. This modified dipeptide can then be incorporated into a larger peptide sequence, imparting specific structural constraints and enhanced stability. While direct synthesis of these hybrids from the parent dipeptide is complex, the Val-Ala motif is a frequent target for such backbone modifications. mdpi.com
Development of Triazole-Containing Peptidomimetics
One of the most successful strategies in peptidomimetic design is the replacement of the scissile amide bond with a stable surrogate. The 1,2,3-triazole ring, typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has emerged as an excellent bioisostere for the trans-amide bond. nih.govfrontiersin.org This substitution maintains the geometry and hydrogen-bonding capabilities of the original peptide bond while conferring complete resistance to enzymatic hydrolysis. nih.gov
The Val-Ala linkage is a prime candidate for this modification. The synthesis of a triazole-containing peptidomimetic would involve creating an azide (B81097) derivative of valine and an alkyne derivative of alanine, which are then "clicked" together. The resulting Val-triazole-Ala unit can be incorporated into a peptide sequence, leveraging the stability of the triazole linkage. Studies have successfully used this strategy to create metabolically stabilized peptidomimetics, demonstrating the utility of replacing amide bonds within sequences containing valine and alanine with triazole rings. core.ac.ukrsc.org
Table 2: Amide Bond vs. 1,2,3-Triazole Linkage
| Property | Amide Bond (-CO-NH-) | 1,4-Disubstituted 1,2,3-Triazole |
|---|---|---|
| Structure | Planar, exists in trans (favored) and cis conformations. | Planar, aromatic five-membered ring. nih.gov |
| Stability | Susceptible to cleavage by protease enzymes. | Highly stable and resistant to enzymatic degradation. frontiersin.org |
| Synthesis | Standard peptide coupling reactions. nih.gov | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O). | Acts as an H-bond acceptor; lacks a direct H-bond donor. |
Contributions to Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. imperial.ac.ukresearchgate.net These libraries are then screened for biological activity to identify lead compounds in drug discovery. nih.gov
Protected dipeptides like this compound are valuable building blocks in the construction of combinatorial libraries. Using a dipeptide as a single building block instead of two individual amino acids offers several advantages:
Scaffold Consistency: It ensures the presence of a specific Val-Ala structural motif in a subset of the library, allowing for a focused exploration of how modifications at other positions affect activity relative to this fixed element.
Synthetic Efficiency: It reduces the number of synthetic steps required to build the library, accelerating the discovery process.
Structural Diversity: While fixing the Val-Ala unit, diversity can be introduced at positions flanking the dipeptide, creating a library of compounds that probe the chemical space around this specific peptide sequence.
For example, in a "one-bead, one-compound" library synthesis, this compound could be coupled to a resin, followed by the addition of a diverse set of building blocks to the N-terminus, generating thousands of unique compounds all containing the C-terminal -Val-Ala-OH motif. youtube.com This approach is instrumental in defining structure-activity relationships (SAR) for peptide-based inhibitors and modulators.
Enhancing Hit Rates in Bioactive Screening Through Strategic Building Block Selection
The success of high-throughput screening (HTS) campaigns to identify new bioactive molecules is heavily dependent on the quality and diversity of the chemical libraries being screened. The strategic selection of building blocks for the synthesis of these libraries is a critical factor in improving hit rates. Dipeptides, such as this compound, are valuable tools in this context as they allow for the introduction of peptide-like features into small molecule libraries, thereby exploring a biologically relevant chemical space.
The use of dipeptide building blocks in library synthesis can lead to the identification of novel ligands for various biological targets, including receptors and enzymes. For instance, synthetic peptide libraries are instrumental in identifying antimicrobial peptides, opioid receptor antagonists, and protein kinase inhibitors. genosphere-biotech.com The inclusion of specific dipeptide sequences can introduce conformational constraints or specific recognition motifs that are essential for binding to a target.
While direct data on this compound specifically enhancing hit rates is not extensively published, the principle of using well-defined, structurally diverse building blocks is a cornerstone of modern medicinal chemistry. The Val-Ala motif, with its moderate hydrophobicity and defined stereochemistry, can contribute to the generation of libraries with a higher degree of structural and functional diversity, which in turn can lead to a higher probability of identifying active compounds.
Table 1: Rationale for Including Dipeptide Building Blocks in Screening Libraries
| Feature | Rationale | Potential Impact on Hit Rate |
|---|---|---|
| Increased Diversity | Introduces peptide-like structural motifs into small molecule libraries. | Higher probability of finding a complementary interaction with a biological target. |
| Biological Relevance | Mimics natural peptide ligands, increasing the likelihood of biological activity. | Enriches the library with compounds more likely to interact with biological systems. |
| Structural Rigidity | The peptide bond introduces a degree of conformational constraint. | Reduces the entropic penalty of binding, potentially leading to higher affinity hits. |
| Combinatorial Potential | Can be combined with a wide array of other building blocks to create large and diverse libraries. | Allows for the exploration of a vast chemical space around a core dipeptide scaffold. |
Design of Drug-Like Building Blocks for Pharmaceutical Research
The concept of "drug-likeness" refers to the collection of physicochemical properties of a compound that are associated with a higher probability of it being a successful drug. These properties include molecular weight, lipophilicity, hydrogen bonding capacity, and metabolic stability. The Val-Ala dipeptide motif can be considered a "drug-like" building block as it can impart favorable characteristics to larger molecules.
In the context of peptide-based therapeutics, which often suffer from poor metabolic stability and cell permeability, the incorporation of specific dipeptide sequences can address some of these limitations. The Val-Ala sequence, for example, is recognized and cleaved by certain intracellular proteases like cathepsin B, a feature that is exploited in the design of targeted drug delivery systems.
Table 2: Contribution of the Val-Ala Motif to Drug-Like Properties
| Property | Contribution of Val-Ala | Therapeutic Relevance |
|---|---|---|
| Controlled Cleavage | Susceptible to cleavage by specific lysosomal proteases (e.g., cathepsin B). | Enables targeted drug release in the tumor microenvironment. |
| Hydrophilicity | More hydrophilic than other dipeptide linkers like Val-Cit. | Reduces aggregation and improves the pharmacokinetic profile of bioconjugates. mdpi.comcreative-biolabs.com |
| Stability | Offers good stability in plasma. researchgate.net | Minimizes premature drug release and systemic toxicity. biosynth.com |
| Synthetic Accessibility | Readily synthesized and incorporated into larger molecules using standard peptide coupling techniques. | Facilitates the efficient manufacturing of complex therapeutics. |
Advanced Linker Technologies for Bioconjugates and Targeted Delivery
This compound is a key component in the construction of advanced linker systems for bioconjugates, particularly in the field of targeted drug delivery. medchemexpress.com Linkers are critical elements that connect a targeting moiety, such as an antibody, to a therapeutic payload, like a cytotoxic drug. biosynth.comnih.gov The properties of the linker dictate the stability of the conjugate in circulation and the efficiency of drug release at the target site. researchgate.net
The Val-Ala dipeptide is a prime example of an enzymatically cleavable linker. axispharm.com It is designed to be stable in the bloodstream but is susceptible to cleavage by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially at the site of action, thereby minimizing off-target toxicity.
The Val-Ala linker has been successfully employed in the development of several ADCs. mdpi.com For example, it has been used in conjunction with pyrrolobenzodiazepine (PBD) dimers, a class of highly potent cytotoxic agents. mdpi.com The slightly lower hydrophobicity of the Val-Ala linker compared to the Val-Cit linker has been shown to be advantageous in preventing aggregation of ADCs, especially those with a high drug-to-antibody ratio. mdpi.comcreative-biolabs.com This allows for the delivery of a higher concentration of the drug to the tumor cells without compromising the stability and solubility of the ADC.
Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Self-assembly is a process in which molecules spontaneously organize into ordered structures. Peptides and their derivatives are excellent building blocks for self-assembling systems due to their ability to form specific and directional hydrogen bonds, as well as other non-covalent interactions such as hydrophobic and electrostatic interactions. nih.govrsc.org
Boc-protected dipeptides, including those containing valine and alanine, have been shown to self-assemble into a variety of supramolecular structures, such as nanotubes, nanorods, and helical ribbons. iitg.ac.in The final morphology of the self-assembled structure is influenced by factors such as the amino acid sequence, the nature of the protecting groups, and the solvent conditions. acs.org For example, a study on the self-assembly of Val-Ala and Ala-Val dipeptides demonstrated that the sequence of the amino acids and the solvent medium have a significant impact on the resulting morphology of the self-assembled structures. acs.org
The self-assembly of Boc-protected dipeptides has potential applications in the development of novel biomaterials. For instance, self-assembling Boc-protected phenylalanine- and tryptophan-based dipeptides have been shown to exhibit broad-spectrum antibacterial activity. nih.gov The formation of fibril and spherical nanostructures was suggested to contribute to their membrane permeabilization effect. nih.gov While specific studies on the self-assembly of this compound are limited, the general principles observed with other Boc-protected dipeptides suggest that it could also form ordered supramolecular structures with potential applications in materials science and biomedicine.
Table 3: Factors Influencing Dipeptide Self-Assembly
| Factor | Description | Example |
|---|---|---|
| Amino Acid Sequence | The order of the amino acids in the dipeptide. | Val-Ala and Ala-Val dipeptides form distinct self-assembled structures under the same solvent conditions. acs.org |
| Protecting Groups | The chemical groups attached to the N- and C-termini. | The Boc group can influence the packing and intermolecular interactions of the dipeptides. iitg.ac.in |
| Solvent | The medium in which the self-assembly takes place. | The morphology of self-assembled dipeptide structures can vary significantly with changes in the solvent. acs.org |
| Chirality | The stereochemistry of the amino acids (L or D). | Dipeptides with alternating L- and D-amino acids can form different supramolecular architectures compared to those with only L-amino acids. iitg.ac.in |
Concluding Remarks and Future Research Perspectives
Emerging Methodologies for Synthesis and Purification
The synthesis of Boc-Val-Ala-OH and peptides incorporating it continues to evolve with the development of more efficient and environmentally friendly techniques. Microwave-assisted solid-phase peptide synthesis (SPPS) using Boc-amino acid nanoparticles in water is an emerging methodology that addresses challenges associated with poor water solubility of protected amino acids and slow reaction rates in aqueous environments. This approach has shown promise in synthesizing peptides, including those with sequences known to aggregate, in high yield and purity mdpi.comresearchgate.net. The use of microwave irradiation is thought to aid in disrupting peptide chain aggregation mdpi.comresearchgate.net.
Traditional synthesis methods often involve reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, followed by workup and purification steps like recrystallization . For peptide coupling, common reagents include HATU, PyBOP, and EDC, with HATU often providing superior yields in SPPS . Future research may focus on optimizing these green chemistry approaches and exploring novel coupling agents or reaction conditions that enhance efficiency, reduce reaction times, and minimize the generation of hazardous waste. The development of water-based methods, in particular, aligns with the increasing demand for sustainable synthetic processes in chemistry mdpi.com.
Expanding Scope in Conformational Control and Prediction
Understanding and controlling the conformational preferences of peptides is crucial for designing molecules with specific biological activities or material properties. Studies on peptides containing Boc-protected amino acids, including valine and alanine (B10760859), contribute to this understanding. For instance, research on heterochiral peptides incorporating Boc-protected D-Val and D-Ala has provided insights into beta-sheet arrangements and the role of C-H...O hydrogen bonds in stabilizing these structures nih.gov.
Novel Applications in Advanced Materials and Medicinal Chemistry
This compound and peptides containing this dipeptide sequence are being explored for novel applications in advanced materials and medicinal chemistry. In medicinal chemistry, peptides containing Val-Ala sequences are utilized as cleavable linkers in antibody-drug conjugates (ADCs). The Val-Ala sequence is recognized by lysosomal proteolytic enzymes, allowing for the targeted release of a cytotoxic drug within cancer cells while remaining stable in plasma medchemexpress.combroadpharm.com. This strategy is considered potent in ADC linker design broadpharm.com. Research is ongoing to develop and evaluate ADCs incorporating Val-Ala linkers for various therapeutic applications researchgate.netmdpi.com. For example, Val-Ala linkers have been investigated in GnRH-III drug conjugates for neurodegenerative disorders, showing reduced toxicity compared to the parent drug mdpi.comnih.gov.
Beyond ADCs, peptides containing this compound or related sequences are being investigated for other biological activities, including antimicrobial and cytotoxic effects . The use of this compound as a building block in the synthesis of peptide libraries facilitates structure-activity relationship (SAR) studies to identify key residues influencing biological activity . In advanced materials, polymers incorporating related Boc-protected amino acids have shown potential as chiral seeding agents for enantioselective crystallization . Future research may explore the incorporation of this compound into self-assembling peptide hydrogels, biomaterials for drug delivery, or scaffolds for tissue engineering, leveraging the specific properties conferred by the valine and alanine residues and the ability to control peptide sequence and conformation.
Q & A
Basic Research Questions
Q. How can researchers determine the purity of Boc-Val-Ala-OH in synthetic applications?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection (220 nm). Confirmatory analyses include nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra) to verify the absence of protecting group contaminants or incomplete coupling byproducts. Melting point analysis can further corroborate purity, though this compound’s stability under thermal conditions must be considered .
Q. What solvents are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound exhibits solubility in polar aprotic solvents due to its hydrophobic Val-Ala backbone and BOC-protected amine. Recommended solvents include:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Dimethylformamide (DMF) | >50 | Preferred for SPPS coupling |
| Dichloromethane (DCM) | >30 | Compatible with acid-labile resins |
| Acetonitrile (ACN) | <10 | Limited use in precipitation |
Solubility tests should precede synthesis to optimize reaction kinetics .
Q. How can this compound’s structure be characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : H NMR (DMSO-d6) reveals δ 1.38 (BOC tert-butyl), δ 1.0–1.2 (Val isopropyl), and δ 1.4 (Ala methyl).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion [M+H] at m/z 289.3.
- Infrared (IR) : Peaks at 1680–1720 cm (carboxylic acid C=O) and 1520 cm (amide bonds) validate functional groups .
Advanced Research Questions
Q. What strategies mitigate racemization during this compound coupling in peptide synthesis?
- Methodological Answer : Racemization at the Ala α-carbon can occur under basic conditions. Mitigation involves:
- Using coupling agents like HBTU/HOBt in DMF at 0–4°C to minimize base-induced epimerization.
- Limiting reaction time (<2 hours) and avoiding excess base (e.g., DIEA).
- Monitoring via chiral HPLC or circular dichroism (CD) to detect D-isomer formation .
Q. How can researchers resolve contradictory data on this compound’s stability under acidic conditions?
- Methodological Answer : Conflicting reports on BOC deprotection stability (e.g., TFA vs. HCl) require systematic evaluation:
Controlled Experiments : Expose this compound to varying TFA concentrations (5–95% v/v) and durations (5–60 min) at 25°C.
Analytical Monitoring : Use LC-MS to quantify intact compound vs. deprotected byproducts.
Cross-Validation : Compare results across multiple batches to isolate batch-specific degradation patterns .
Q. What protocols optimize this compound’s incorporation into SPPS for hydrophobic peptide sequences?
- Methodological Answer : Hydrophobic aggregation can hinder coupling. Optimization steps include:
- Resin Selection : Use low-swelling resins (e.g., polystyrene) to reduce steric hindrance.
- Solvent Additives : Incorporate chaotropic agents (e.g., 2% LiCl in DMF) to improve solubility.
- Deprotection Efficiency : Validate BOC removal with 50% TFA/DCM (v/v) via Kaiser test before subsequent coupling .
Q. How can researchers design peptides incorporating Val-Ala motifs to study β-sheet formation?
- Methodological Answer :
Sequence Design : Embed this compound in alternating hydrophilic/hydrophobic residues (e.g., Val-Ala-Lys-Val-Ala) to promote β-sheet stacking.
Structural Analysis : Use Fourier-transform infrared (FTIR) spectroscopy (amide I band at 1620–1640 cm) and X-ray crystallography.
Control Experiments : Compare with Ala-Val sequences to assess positional effects on secondary structure .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported this compound reactivity across literature?
- Methodological Answer :
- Hypothesis Testing : Replicate conflicting protocols (e.g., coupling agents, solvents) under standardized conditions.
- Variable Isolation : Systematically alter one parameter (e.g., temperature) while holding others constant.
- Peer Review : Cross-check findings with collaborators or via open-data repositories to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
